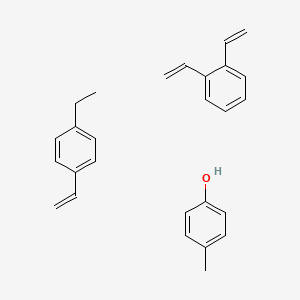

1,2-Bis(ethenyl)benzene;1-ethenyl-4-ethylbenzene;4-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Bis(ethenyl)benzene: , 1-ethenyl-4-ethylbenzene , and 4-methylphenol are organic compounds that belong to the class of aromatic hydrocarbons. These compounds are characterized by the presence of benzene rings with various substituents, which impart unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

1,2-Bis(ethenyl)benzene

Synthesis: This compound can be synthesized through the of benzene with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

-

1-ethenyl-4-ethylbenzene

Synthesis: This compound can be prepared by the with ethylene and ethyl chloride in the presence of a Lewis acid catalyst. The reaction conditions are similar to those used for 1,2-Bis(ethenyl)benzene, with the addition of ethyl chloride to introduce the ethyl group.

-

4-methylphenol

Synthesis: using a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃). The reaction is typically carried out under mild conditions to ensure selective hydroxylation at the para position.

Industrial Production Methods

1,2-Bis(ethenyl)benzene: and are produced on an industrial scale using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and selectivity.

4-methylphenol: is produced industrially through the using air or oxygen in the presence of a catalyst and is widely used due to its efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

-

1,2-Bis(ethenyl)benzene

Oxidation: This compound can undergo oxidation to form corresponding epoxides or diols.

Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.

-

1-ethenyl-4-ethylbenzene

Oxidation: Similar to 1,2-Bis(ethenyl)benzene, this compound can be oxidized to form epoxides or diols.

Substitution: Electrophilic aromatic substitution reactions can occur, with the ethyl group directing the incoming electrophile to the para position.

-

4-methylphenol

Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

Substitution: Reagents such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used for electrophilic aromatic substitution reactions.

Major Products Formed

1,2-Bis(ethenyl)benzene: Epoxides, diols, and substituted derivatives.

1-ethenyl-4-ethylbenzene: Epoxides, diols, and substituted derivatives.

4-methylphenol: Quinones, nitrated, sulfonated, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

-

1,2-Bis(ethenyl)benzene

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Studied for its potential as a ligand in coordination chemistry.

Industry: Used in the production of specialty chemicals and materials.

-

1-ethenyl-4-ethylbenzene

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Industry: Used in the manufacture of resins, plastics, and other materials.

-

4-methylphenol

Chemistry: Used as a starting material in the synthesis of pharmaceuticals and agrochemicals.

Biology: Studied for its antimicrobial and antioxidant properties.

Medicine: Used in the formulation of antiseptics and disinfectants.

Industry: Used in the production of phenolic resins, dyes, and fragrances.

Wirkmechanismus

-

1,2-Bis(ethenyl)benzene

Mechanism: Acts as a reactive intermediate in polymerization reactions, forming cross-linked polymer networks.

Molecular Targets: Interacts with catalysts and initiators to propagate polymer chains.

-

1-ethenyl-4-ethylbenzene

Mechanism: Undergoes polymerization to form high-molecular-weight polymers.

Molecular Targets: Reacts with radical initiators and catalysts to form polymer chains.

-

4-methylphenol

Mechanism: Exhibits antimicrobial activity by disrupting microbial cell membranes.

Molecular Targets: Interacts with cellular proteins and enzymes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

-

1,2-Bis(ethenyl)benzene

Similar Compounds: Styrene, divinylbenzene.

Uniqueness: Contains two ethenyl groups, allowing for the formation of cross-linked polymers.

-

1-ethenyl-4-ethylbenzene

Similar Compounds: Ethylbenzene, styrene.

Uniqueness: Contains both ethenyl and ethyl groups, providing unique reactivity and properties.

-

4-methylphenol

Similar Compounds: Phenol, cresols.

Uniqueness: Contains a methyl group at the para position, enhancing its antimicrobial and antioxidant properties.

Eigenschaften

CAS-Nummer |

65104-04-3 |

|---|---|

Molekularformel |

C27H30O |

Molekulargewicht |

370.5 g/mol |

IUPAC-Name |

1,2-bis(ethenyl)benzene;1-ethenyl-4-ethylbenzene;4-methylphenol |

InChI |

InChI=1S/C10H12.C10H10.C7H8O/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-7-5-6-8-10(9)4-2;1-6-2-4-7(8)5-3-6/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-5,8H,1H3 |

InChI-Schlüssel |

LTIDXFFXNZXMEQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C=C.CC1=CC=C(C=C1)O.C=CC1=CC=CC=C1C=C |

Verwandte CAS-Nummern |

65104-04-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)

![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)

![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)

![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)

![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)